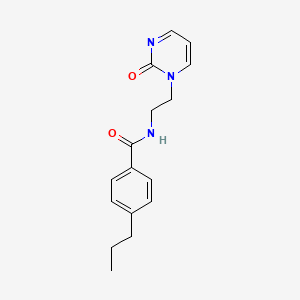

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The title compound can be synthesized through an eight-step sequence starting from sorbic acid. The key step involves a stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. L-Proline acts as a temporary tether, directing both the stereochemistry and regiochemistry of the cycloaddition .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibition

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy, and compounds like this one are being evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis .

Advanced Material Synthesis: Intramolecular Cycloaddition

The compound has applications in the synthesis of advanced materials through intramolecular cycloaddition reactions. This process is used to create complex molecules with high stereocontrol, which is crucial for developing materials with specific properties . The methodology involves using the compound as a precursor in reactions that lead to the formation of cyclic α-amino acids, which are valuable in various chemical synthesis applications .

Next-Generation Lithium Batteries: Polymer Electrolytes

In the field of energy storage, derivatives of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide are used to synthesize self-healing polymer electrolytes for next-generation lithium batteries . These polymers can autonomously repair themselves after damage, which is critical for improving the performance and reliability of batteries. The compound’s derivatives contribute to the stabilization of the solid electrolyte interface (SEI), thus prolonging the cycling lifetime of a battery .

Pharmaceutical Research: Biochemical Proteomics

This compound is also significant in pharmaceutical research, particularly in proteomics, where it is used as a biochemical for studying protein interactions and functions. Its derivatives are crucial in the development of new drugs and therapeutic agents .

Self-Healing Materials: Photonic Elastomers

Research into self-healing materials has also benefited from the use of this compound. It is involved in the creation of photonic elastomers that can recover from damage, which is essential for developing durable materials for various applications, including sensors and displays .

Biological Potential: Indole Derivatives

Lastly, the compound’s derivatives have shown biological potential as indole derivatives. They exhibit anti-inflammatory and analgesic activities, which are promising for the development of new medications with reduced side effects compared to existing drugs .

properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-4-13-5-7-14(8-6-13)15(20)17-10-12-19-11-3-9-18-16(19)21/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXICFEFEHLFMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)

![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)